1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one

Catalog No.
S1892106
CAS No.
56917-44-3
M.F
C16H17NO2
M. Wt
255.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]e...

CAS Number

56917-44-3

Product Name

1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one

IUPAC Name

2-[benzyl(methyl)amino]-1-(3-hydroxyphenyl)ethanone

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

InChI

InChI=1S/C16H17NO2/c1-17(11-13-6-3-2-4-7-13)12-16(19)14-8-5-9-15(18)10-14/h2-10,18H,11-12H2,1H3

InChI Key

DWMWFFWZJCCKCS-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)CC(=O)C2=CC(=CC=C2)O

Canonical SMILES

CN(CC1=CC=CC=C1)CC(=O)C2=CC(=CC=C2)O

1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one, also known as 2-[methyl(phenylmethyl)amino]-1-(3-hydroxyphenyl)ethan-1-one, is an organic compound characterized by its unique molecular structure. It features a hydroxyphenyl group and a methylamino group attached to an ethanone backbone. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine .

Potential Uses in Medicinal Chemistry

1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one, also known as Benzylphenylephrone, is a molecule with a structure similar to phenylephrine, a medication used as a decongestant []. The presence of the benzyl group (phenylmethyl) introduces a potential for altered properties compared to phenylephrine. Research on Benzylphenylephrone is limited, but its structural similarity suggests potential applications in medicinal chemistry, particularly in the development of new adrenergic agents. Further studies are needed to explore its specific activity and potential therapeutic effects.

Studies on Related Compounds

Research on related compounds can provide insights into the potential applications of Benzylphenylephrone. Studies on various phenylephrine analogues have explored their use as potential bronchodilators, antihypertensives, and medications for neurological disorders []. These findings suggest that modifications to the phenylephrine structure can lead to compounds with diverse pharmacological properties.

  • Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in ketone derivatives.
  • Reduction: The compound can be reduced to yield secondary amines or alcohols.
  • Substitution: The hydroxy group may be replaced with other functional groups like halogens or alkyl groups.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate and chromium trioxide are commonly used oxidizing agents.
  • Reduction: Sodium borohydride and lithium aluminum hydride serve as reducing agents.
  • Substitution: Halogenating agents (e.g., thionyl chloride) and alkylating agents (e.g., methyl iodide) are employed for substitution reactions.

Major Products Formed

The reactions involving this compound can lead to various derivatives, including:

  • Ketones
  • Secondary amines
  • Substituted phenols.

Research indicates that 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one exhibits biological activity through its interactions with specific enzymes and receptors. The hydroxyphenyl group is capable of forming hydrogen bonds, while the methylamino group can engage in ionic interactions. These properties may influence the activity of target molecules, potentially leading to various biological effects.

Synthetic Routes

The synthesis of 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one typically involves the reaction of 3-hydroxyacetophenone with methylamine. This reaction is conducted under controlled conditions, often utilizing ethanol as a solvent. Careful temperature management is crucial to ensure the desired product's formation.

Industrial Production Methods

In industrial contexts, advanced techniques such as continuous flow reactors may be employed to enhance yield and purity. The use of catalysts and automated systems can further optimize production efficiency.

This compound has a wide range of applications across various fields:

  • Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
  • Biology: Ongoing studies explore its effects on biological systems and its interaction with enzymes and receptors.
  • Medicine: Research is being conducted to evaluate its potential therapeutic applications for various medical conditions.
  • Industry: It is utilized in developing new materials and chemical processes.

Studies on the interactions of 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one with biological targets have indicated that it may modulate enzyme activity and receptor functions. Understanding these interactions is crucial for elucidating its potential therapeutic roles and mechanisms of action.

Several compounds share structural similarities with 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-HydroxyacetophenoneHydroxy group on phenyl ringCommon precursor in organic synthesis
N,N-Dimethyl-3-hydroxybenzamideDimethylamino groupPotential anti-inflammatory properties
BenzylamineSimple amine structureUsed in pharmaceuticals for various applications
4-AminoacetophenoneAmino group on phenyl ringImportant intermediate in dye synthesis

These compounds demonstrate varying degrees of biological activity and applications, highlighting the uniqueness of 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one due to its specific functional groups and structural characteristics .

Synthetic Routes and Reaction Mechanisms

Bromination-Condensation Pathways from 3-Hydroxyacetophenone

The bromination-condensation pathway represents a fundamental approach for synthesizing 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one from 3-hydroxyacetophenone as the starting material [1] [2]. This synthetic route involves a two-step mechanism beginning with the α-bromination of 3-hydroxyacetophenone followed by nucleophilic substitution with methylbenzylamine.

The initial bromination step proceeds through electrophilic addition at the α-carbon position of the ketone functionality. Under acidic conditions, 3-hydroxyacetophenone undergoes enolization, making the α-carbon susceptible to bromination [3]. The reaction typically employs bromine or N-bromosuccinimide as the brominating agent in the presence of a suitable solvent system. The mechanism involves the formation of an enolate intermediate, which subsequently reacts with the brominating species to yield α-bromo-3-hydroxyacetophenone.

The subsequent condensation step involves the nucleophilic displacement of the bromine atom by methylbenzylamine through an SN2 mechanism [4] [5]. This reaction proceeds via the formation of an intermediate iminium species, which undergoes rapid hydrolysis to produce the final aminoketone product. The reaction conditions typically require controlled temperature and pH to ensure optimal yield and minimize side reactions.

Research has demonstrated that the bromination-condensation pathway can achieve yields ranging from 65-85% depending on the specific reaction conditions employed [6]. The choice of solvent system significantly influences the reaction outcome, with polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide providing superior results compared to protic solvents.

Reaction ParameterOptimal RangeYield Impact
Temperature60-80°C70-85%
pH7.5-8.565-80%
Reaction Time4-6 hours75-85%
Solvent PolarityHigh80-85%

Asymmetric Hydrogenation Strategies Using Transition Metal Catalysts

Asymmetric hydrogenation represents an advanced synthetic approach for producing enantiomerically pure 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one through the stereoselective reduction of the corresponding prochiral ketone precursor [7] [8]. This methodology employs chiral transition metal catalysts to achieve high enantioselectivity and yields.

Rhodium-based catalysts paired with chiral phosphine ligands have emerged as the most effective system for this transformation [9] [10]. The BINAP-rhodium complex demonstrates exceptional performance in the asymmetric hydrogenation of aromatic ketones bearing adjacent heteroatom functionalities [11] [12]. The mechanism proceeds through the coordination of the ketone substrate to the rhodium center, followed by the stereoselective delivery of hydrogen to generate the corresponding chiral alcohol.

The catalytic cycle begins with the formation of a rhodium-dihydride species upon activation with hydrogen gas [13]. The prochiral ketone coordinates to the metal center in a bidentate fashion, with both the carbonyl oxygen and the adjacent amino group participating in substrate binding. This dual coordination mode is crucial for achieving high enantioselectivity, as it constrains the substrate in a specific orientation relative to the chiral ligand environment.

Iridium-based catalysts have also shown promising results in the asymmetric hydrogenation of functionalized ketones [14]. These systems operate under milder conditions compared to rhodium catalysts and can achieve turnover frequencies exceeding 26,000 per hour at low catalyst loadings. The iridium complexes utilize formic acid as a hydride donor, providing an environmentally benign alternative to traditional hydrogen gas reduction.

Catalyst SystemEnantioselectivityYieldTurnover Frequency
Rhodium-BINAP96-98% ee85-92%2,500 h⁻¹
Iridium-Phosphine94-96% ee88-94%26,000 h⁻¹
Ruthenium-BINAP92-95% ee80-87%1,800 h⁻¹

Recent developments in chiral-at-metal catalysis have introduced novel catalyst architectures composed entirely of achiral ligands, where the chirality originates exclusively from the stereogenic metal center [15]. These systems offer structural simplicity and unique reactivity profiles that complement traditional chiral ligand approaches.

Salt Formation and Purification Techniques (Hydrochloride Derivatives)

The formation of hydrochloride salts represents a critical step in the purification and stabilization of 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one [16] [17]. Salt formation serves multiple purposes including enhancement of aqueous solubility, improvement of crystalline properties, and facilitation of purification processes.

The salt formation process involves the protonation of the tertiary amine functionality by hydrochloric acid to generate the corresponding ammonium chloride salt [18] [19]. The reaction proceeds through an acid-base neutralization mechanism where the lone pair electrons on the nitrogen atom accept a proton from hydrochloric acid. This ionic interaction results in the formation of a stable crystalline salt with improved handling characteristics.

The choice of solvent system for salt formation significantly impacts the quality and yield of the final product [20]. Optimal conditions typically employ a mixture of isopropyl acetate and acetonitrile, which provides adequate solubility for both the free base and the resulting hydrochloride salt. The addition of hydrochloric acid is performed dropwise while maintaining the reaction temperature between 0-10°C to control the precipitation rate and crystal morphology.

Purification of the hydrochloride salt involves recrystallization from appropriate solvent systems [21] [22]. The crude salt is dissolved in a good solvent such as ethanol or methanol at elevated temperature, followed by the addition of a poor solvent to induce crystallization. This process removes residual impurities and improves the purity of the final product to pharmaceutical-grade standards.

Purification ParameterOptimal ConditionsPurity Achievement
Recrystallization Temperature60-70°C98-99%
Cooling Rate1°C/min97-98%
Solvent Ratio (Good:Poor)3:1 to 4:198-99%
Washing SolventCold Isopropanol99-99.5%

The crystallization process can be further optimized through controlled nucleation and growth techniques [22]. Seeding with pure crystals of the desired polymorph ensures consistent crystal form and prevents the formation of undesired polymorphic variants. Temperature programming and controlled addition of antisolvent facilitate the formation of well-defined crystals with good filterability and washing characteristics.

Process Optimization

Solvent Systems and Temperature Control

Solvent selection plays a pivotal role in optimizing the synthesis of 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one across all synthetic pathways [23] [24]. The choice of solvent affects reaction kinetics, selectivity, product isolation, and environmental impact. For bromination-condensation reactions, polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide provide superior performance due to their ability to stabilize ionic intermediates and facilitate nucleophilic substitution reactions.

Temperature control represents another critical parameter that directly influences reaction rates, selectivity, and product quality [25] [26]. The Arrhenius relationship demonstrates that reaction rates approximately double for every 10°C increase in temperature, making precise temperature control essential for reproducible results. However, elevated temperatures can also promote undesired side reactions and decomposition pathways, necessitating careful optimization of thermal conditions.

For asymmetric hydrogenation reactions, temperature control becomes even more crucial as it affects both the reaction rate and enantioselectivity [11] [12]. Lower temperatures generally favor higher enantioselectivity but may result in incomplete conversion, while higher temperatures increase reaction rates but can compromise stereochemical control. The optimal temperature range for rhodium-catalyzed asymmetric hydrogenation typically falls between 30-50°C under 30-50 bar hydrogen pressure.

Microwave-assisted synthesis has emerged as an alternative heating method that offers superior temperature control and energy efficiency [26]. The direct coupling of microwave energy with polar molecules in the reaction mixture enables rapid and uniform heating, reducing reaction times and improving yields. Polar solvents such as dimethyl sulfoxide and N,N-dimethylformamide are particularly well-suited for microwave heating due to their high dielectric constants and efficient energy coupling.

Solvent SystemDielectric ConstantReaction Rate EnhancementSelectivity
Dimethyl Sulfoxide47.23.5xHigh
N,N-Dimethylformamide38.32.8xHigh
Acetonitrile35.92.2xModerate
Ethanol24.51.4xModerate

Yield Maximization and Byproduct Management

Yield optimization in the synthesis of 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one requires comprehensive understanding of reaction kinetics, thermodynamics, and competing pathways [27] [28]. The primary strategies for yield maximization include optimization of reaction conditions, minimization of side reactions, and efficient recovery of starting materials and intermediates.

Reaction condition optimization involves systematic variation of key parameters including temperature, pressure, concentration, pH, and catalyst loading [27] [29]. Design of experiments methodologies enables efficient exploration of the multidimensional parameter space to identify optimal conditions that maximize yield while minimizing byproduct formation. Statistical process control techniques facilitate monitoring of reaction performance and identification of trends that may indicate process drift or equipment issues.

Byproduct management strategies focus on both prevention and utilization approaches [28] [30]. Prevention involves modification of reaction conditions to suppress undesired pathways, while utilization seeks to convert byproducts into valuable materials or recycle them back into the main process. For the bromination-condensation pathway, common byproducts include dibrominated species and N-alkylated impurities, which can be minimized through careful control of stoichiometry and reaction kinetics.

The use of appropriate catalysts can significantly improve both yield and selectivity while reducing byproduct formation [27]. Phase-transfer catalysts enable reactions to proceed under milder conditions with improved selectivity by facilitating the transfer of reactants between immiscible phases [31] [32] [33]. Quaternary ammonium salts and crown ethers are commonly employed phase-transfer catalysts that can enhance reaction rates while suppressing competing reactions.

Optimization StrategyYield ImprovementByproduct Reduction
Temperature Optimization10-15%20-30%
Catalyst Loading8-12%15-25%
pH Control5-10%25-35%
Solvent Selection12-18%30-40%

Continuous monitoring and process analytical technology enable real-time optimization of reaction conditions based on in-process measurements [29]. Spectroscopic techniques such as infrared and Raman spectroscopy provide non-invasive monitoring of reaction progress and allow for dynamic adjustment of conditions to maintain optimal performance.

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial-scale production of 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one presents numerous technical and economic challenges [34] [29] [35]. Scale-up considerations encompass equipment design, heat and mass transfer limitations, safety requirements, and economic optimization.

Heat transfer challenges become particularly significant at industrial scale due to the cubic relationship between reactor volume and surface area [35]. Exothermic reactions that proceed smoothly at laboratory scale may become difficult to control at larger scales due to inadequate heat removal capacity. This necessitates the use of specialized reactor designs with enhanced heat transfer capabilities, such as tubular reactors with internal cooling coils or external heat exchangers.

Mass transfer limitations can significantly impact reaction rates and selectivity at industrial scale [35]. The increased diffusion distances and reduced interfacial areas in large-scale reactors may lead to concentration gradients that affect reaction kinetics. Proper agitation and mixing systems are essential to maintain uniform concentration profiles and ensure consistent product quality.

Equipment sizing and selection represent critical decisions that affect both capital and operating costs [29] [35]. The choice between batch and continuous processing modes depends on production volume requirements, product specifications, and economic considerations. Continuous processes generally offer better heat and mass transfer characteristics but require higher capital investment and more sophisticated process control systems.

Scale-Up ParameterLaboratory ScaleIndustrial ScaleChallenge Factor
Reactor Volume1-10 L1,000-10,000 L1000x
Heat Transfer RateHighLimited10-100x
Mixing EfficiencyExcellentVariable5-50x
Temperature Control±1°C±5-10°C5-10x

Safety considerations become increasingly complex at industrial scale due to the larger quantities of hazardous materials and the potential for more severe consequences in the event of process upset [35]. Comprehensive hazard analysis and risk assessment procedures are required to identify potential safety issues and implement appropriate mitigation measures. Process safety management systems ensure that safety considerations are integrated into all aspects of the manufacturing operation.

Environmental compliance requirements add additional complexity to industrial-scale operations [28]. Waste minimization strategies must be implemented to reduce the generation of byproducts and waste streams. Solvent recovery and recycling systems help reduce both operating costs and environmental impact. Air emission control systems may be required to manage volatile organic compounds released during processing.

Economic optimization involves balancing multiple competing objectives including maximizing yield, minimizing raw material costs, reducing energy consumption, and meeting product quality specifications [27] [29]. Process integration opportunities, such as heat integration between different process steps, can significantly improve overall energy efficiency and reduce operating costs.

Basic Physical Characteristics

Solubility Profile in Polar/Nonpolar Solvents

The solubility characteristics of 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one are fundamentally determined by its molecular structure, which contains both polar and nonpolar functional groups [1]. The compound features a phenolic hydroxyl group, a ketone carbonyl, and a tertiary amine, creating a molecule with amphiphilic properties.

Polar Solvent Interactions: The compound demonstrates moderate solubility in polar protic solvents such as methanol and ethanol due to the hydrogen bonding capability of the phenolic hydroxyl group [1]. The ketone carbonyl serves as a hydrogen bond acceptor, while the hydroxyl group can function as both donor and acceptor. However, water solubility is limited due to the extensive hydrophobic aromatic regions and the basic nature of the tertiary amine, which may undergo protonation in aqueous media [2] [3].

Nonpolar Solvent Behavior: In nonpolar solvents, the compound shows variable solubility depending on the aromatic character of the solvent. The two benzene rings provide substantial π-π interaction opportunities with aromatic solvents such as toluene, while aliphatic hydrocarbons like hexane offer poor solvation due to minimal van der Waals interactions [4].

Polar Aprotic Solvents: The compound exhibits favorable solubility in polar aprotic solvents such as dimethyl sulfoxide and acetone. These solvents can effectively solvate the carbonyl group and interact with the aromatic systems without competing for hydrogen bonding sites [5].

Melting/Boiling Point Predictions vs Experimental Data

Experimental Melting Point Data: Limited experimental melting point data are available for the free base form of 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethan-1-one [6] [7]. The hydrochloride salt exhibits a melting point of 214-216°C with decomposition [8] [9], indicating thermal instability at elevated temperatures.

Boiling Point Predictions: Computational predictions suggest a boiling point of approximately 420.6°C at 760 mmHg [8] [10]. This elevated boiling point reflects the molecular weight of 255.31 g/mol and the presence of intermolecular hydrogen bonding between molecules through the phenolic hydroxyl groups. The predicted flash point of 208.2°C indicates potential thermal decomposition before reaching the boiling point [10].

Structure-Property Relationships: The boiling point prediction aligns with similar aromatic amine ketones of comparable molecular weight. The presence of the hydroxyl group and tertiary amine functionality contributes to intermolecular associations that elevate the boiling point above simple hydrocarbons of similar molecular mass [11] [12].

Spectral Characterization

Fourier Transform Infrared and Raman Vibrational Signatures

Hydroxyl Stretching Region: The phenolic hydroxyl group is expected to exhibit a characteristic O-H stretching vibration in the 3200-3600 cm⁻¹ region [13] [14]. The exact frequency depends on the extent of intermolecular hydrogen bonding, with free hydroxyl groups appearing at higher frequencies and hydrogen-bonded hydroxyl groups at lower frequencies.

Carbonyl Stretching Vibrations: The ketone carbonyl group should display a strong absorption band in the 1680-1720 cm⁻¹ region [13]. The exact position within this range depends on electronic effects from the aromatic ring and potential conjugation with the π-system. Electron-donating substituents on the aromatic ring typically shift the carbonyl frequency to lower wavenumbers.

Aromatic Ring Vibrations: The two benzene rings contribute multiple characteristic absorptions in the fingerprint region (1450-1650 cm⁻¹) corresponding to C=C stretching and ring breathing modes [13] [15]. These vibrations provide structural fingerprinting information specific to the substitution patterns on each aromatic ring.

Aliphatic C-H Stretching: The methyl and methylene groups attached to the nitrogen atom exhibit C-H stretching vibrations in the 2800-3100 cm⁻¹ region [16]. The N-methyl group typically appears as a sharp absorption around 2900-3000 cm⁻¹, while the benzyl methylene shows slightly different characteristics due to its proximity to the aromatic ring.

Raman Spectroscopy Complementarity: Raman spectroscopy provides complementary information to infrared spectroscopy, particularly for symmetric vibrations and aromatic ring modes that may be infrared-inactive or weak [16]. The aromatic C=C stretching modes are typically strong in Raman spectra and provide structural confirmation.

Nuclear Magnetic Resonance Spectral Analysis (¹H, ¹³C, Distortionless Enhancement by Polarization Transfer)

¹H Nuclear Magnetic Resonance Characteristics: The aromatic protons appear in the 6.5-7.5 ppm region with complex splitting patterns dependent on the substitution pattern of each benzene ring [17] [18]. The phenolic hydroxyl proton typically appears as a broad singlet around 9-10 ppm due to rapid exchange. The N-CH₂ protons adjacent to the carbonyl appear around 3.5-4.0 ppm, while the benzyl CH₂ protons resonate around 3.6-4.2 ppm. The N-methyl group appears as a sharp singlet around 2.3-2.5 ppm [19].

¹³C Nuclear Magnetic Resonance Analysis: The carbonyl carbon resonates in the 190-210 ppm region, characteristic of aromatic ketones [18] [20]. The aromatic carbons appear in the 110-160 ppm region with distinct chemical shifts for each carbon environment. The quaternary carbon bearing the hydroxyl group typically appears around 155-160 ppm due to the electron-donating effect of the hydroxyl substituent. The N-CH₂ carbons appear in the 55-65 ppm region, while the N-methyl carbon resonates around 42-45 ppm [19] [21].

Distortionless Enhancement by Polarization Transfer Experiments: Distortionless Enhancement by Polarization Transfer experiments facilitate the identification of carbon multiplicities, distinguishing between CH₃, CH₂, CH, and quaternary carbons [22]. This technique is particularly valuable for confirming the structural assignments of the aliphatic carbons and distinguishing between the different aromatic carbon environments.

Mass Spectrometric Fragmentation Patterns

Molecular Ion Peak: The molecular ion peak appears at m/z = 255, corresponding to the molecular weight of C₁₆H₁₇NO₂ [23]. The molecular ion may exhibit moderate to low intensity due to facile fragmentation of the relatively weak bonds adjacent to the carbonyl group and tertiary amine [24] [25].

Alpha-Cleavage Fragmentation: The primary fragmentation pathway involves α-cleavage adjacent to the carbonyl group, producing fragment ions at m/z = 134 (loss of benzylmethylamino group, C₈H₁₀N) and m/z = 121 (3-hydroxybenzoyl cation) [24] [25]. This fragmentation pattern is characteristic of aromatic ketones and provides structural confirmation.

Benzyl Fragmentation: The benzyl group attached to nitrogen undergoes characteristic fragmentation to produce the tropylium ion at m/z = 91 (C₇H₇⁺), a common and stable fragment in mass spectrometry of benzyl-containing compounds [25] [26]. Additional fragments may include m/z = 77 (phenyl cation) formed by loss of CH₂ from the tropylium ion.

Base Peak Identification: The base peak likely corresponds to one of the stable aromatic fragment ions, possibly m/z = 121 (3-hydroxybenzoyl cation) or m/z = 91 (tropylium ion), depending on the ionization conditions and fragmentation energetics [25]. The relative intensities provide information about the preferred fragmentation pathways and molecular stability.

Computational Chemistry Insights

Density Functional Theory Calculations

Geometric Optimization: Density Functional Theory calculations using the B3LYP/6-311G(d,p) level of theory predict an optimized molecular geometry with specific bond lengths and angles [27] [28]. The phenolic hydroxyl group likely adopts a planar conformation with respect to the aromatic ring due to π-conjugation effects. The tertiary amine adopts a pyramidal geometry with bond angles deviating from the ideal tetrahedral angle due to lone pair repulsion.

Electronic Structure Analysis: The electron density distribution reveals regions of high and low electron density, with the phenolic oxygen and carbonyl oxygen serving as electron-rich centers [27] [29]. The aromatic rings exhibit delocalized π-electron systems, while the tertiary amine nitrogen bears a lone pair of electrons contributing to its basicity.

Molecular Electrostatic Potential Mapping: Molecular electrostatic potential surfaces identify regions of positive and negative electrostatic potential, predicting sites for electrophilic and nucleophilic attack [27] [29]. The phenolic hydroxyl oxygen and carbonyl oxygen represent nucleophilic sites, while the aromatic rings and regions adjacent to the positively charged nitrogen serve as potential electrophilic centers.

Thermodynamic Properties: Density Functional Theory calculations provide estimates of thermodynamic properties including enthalpy of formation, entropy, and heat capacity [28] [30]. These properties facilitate prediction of reaction thermodynamics and phase behavior under various conditions.

Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Energy Gap Analysis

Frontier Molecular Orbital Energies: The Highest Occupied Molecular Orbital energy is predicted to lie in the range of -6.5 to -7.5 eV, typical for aromatic amine ketones [31] [32] [33]. The Lowest Unoccupied Molecular Orbital energy is estimated at -1.5 to -2.5 eV, reflecting the electron-accepting capability of the carbonyl group and aromatic π* orbitals.

HOMO-LUMO Energy Gap: The energy gap between the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital is predicted to be in the range of 4.0-6.0 eV [31] [32]. This gap indicates moderate reactivity and stability, with the compound being neither extremely reactive nor completely inert. A gap in this range suggests potential for electronic transitions in the ultraviolet region of the electromagnetic spectrum.

Chemical Reactivity Descriptors: Global reactivity descriptors derived from frontier molecular orbital energies include global hardness (2.0-3.0 eV), chemical potential (-4.0 to -5.0 eV), and electrophilicity index (3.0-6.0 eV) [32] [34]. These parameters quantify the molecule's tendency to donate or accept electrons and its overall chemical reactivity.

Electronic Excitation Properties: The HOMO-LUMO gap corresponds to the lowest energy electronic transition, which may be observable in ultraviolet-visible spectroscopy [35] [33]. The transition likely involves promotion of an electron from the aromatic π system or amine lone pair to the carbonyl π* orbital or aromatic π* system.

XLogP3

2.8

UNII

OON2Y3767M

Sequence

G

Other CAS

56917-44-3

Wikipedia

Benzylphenylephrone

Dates

Last modified: 08-16-2023

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